

In-Depth Technical Guide to Cy5 Acid (mono SO₃)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cy5 acid(mono so₃)

Cat. No.: B3276664

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and applications of monosulfonated Cy5 carboxylic acid, a widely utilized fluorescent dye in biological research and diagnostics.

Core Chemical Structure and Properties

Cyanine 5 (Cy5) is a fluorescent dye belonging to the cyanine family, known for its far-red emission spectrum. The "mono SO₃" designation indicates the presence of a single sulfonic acid group, which significantly enhances its water solubility. This is a critical feature for biological applications, as it mitigates the need for organic co-solvents that could potentially perturb the structure and function of biomolecules.^[1] The "acid" terminology refers to the carboxylic acid group, which serves as a reactive handle for conjugation to other molecules, typically after activation as an N-hydroxysuccinimide (NHS) ester.

The core structure consists of two indole rings linked by a polymethine chain. This extended conjugated system is responsible for its characteristic spectral properties.

Quantitative Data Summary

The photophysical properties of Cy5 and its sulfonated derivatives make them suitable for a wide range of fluorescence-based assays.^[2]

Property	Value	Notes
Max. Excitation Wavelength	~649 nm	In the red region of the visible spectrum.[2]
Max. Emission Wavelength	~670 nm	Emits in the far-red region, which helps to reduce background fluorescence.[2]
Molar Extinction Coefficient	~250,000 cm ⁻¹ M ⁻¹	High value indicates efficient light absorption.
Fluorescence Quantum Yield	0.2 - 0.27	Represents the efficiency of converting absorbed light into emitted fluorescence.
Molecular Weight	~701.88 g/mol (for the NHS ester)	Varies slightly depending on the exact salt form.[3]
Recommended pH Range	3 - 10	Stable over a broad pH range, making it versatile for various buffer systems.

Experimental Protocols: Biomolecule Labeling

The carboxylic acid group of Cy5 acid is most commonly activated to an N-hydroxysuccinimide (NHS) ester for covalent labeling of primary amines (e.g., lysine residues in proteins). The following is a generalized protocol for protein labeling.

Protocol: Protein Labeling with Sulfo-Cy5 NHS Ester

This protocol is adapted for labeling proteins, such as antibodies, with Sulfo-Cy5 NHS ester.

Materials:

- Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS at pH 7.2-7.4)
- Sulfo-Cy5 NHS ester
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

- 1 M Sodium bicarbonate buffer (pH 8.3-8.5)
- Purification column (e.g., gel filtration, desalting column)

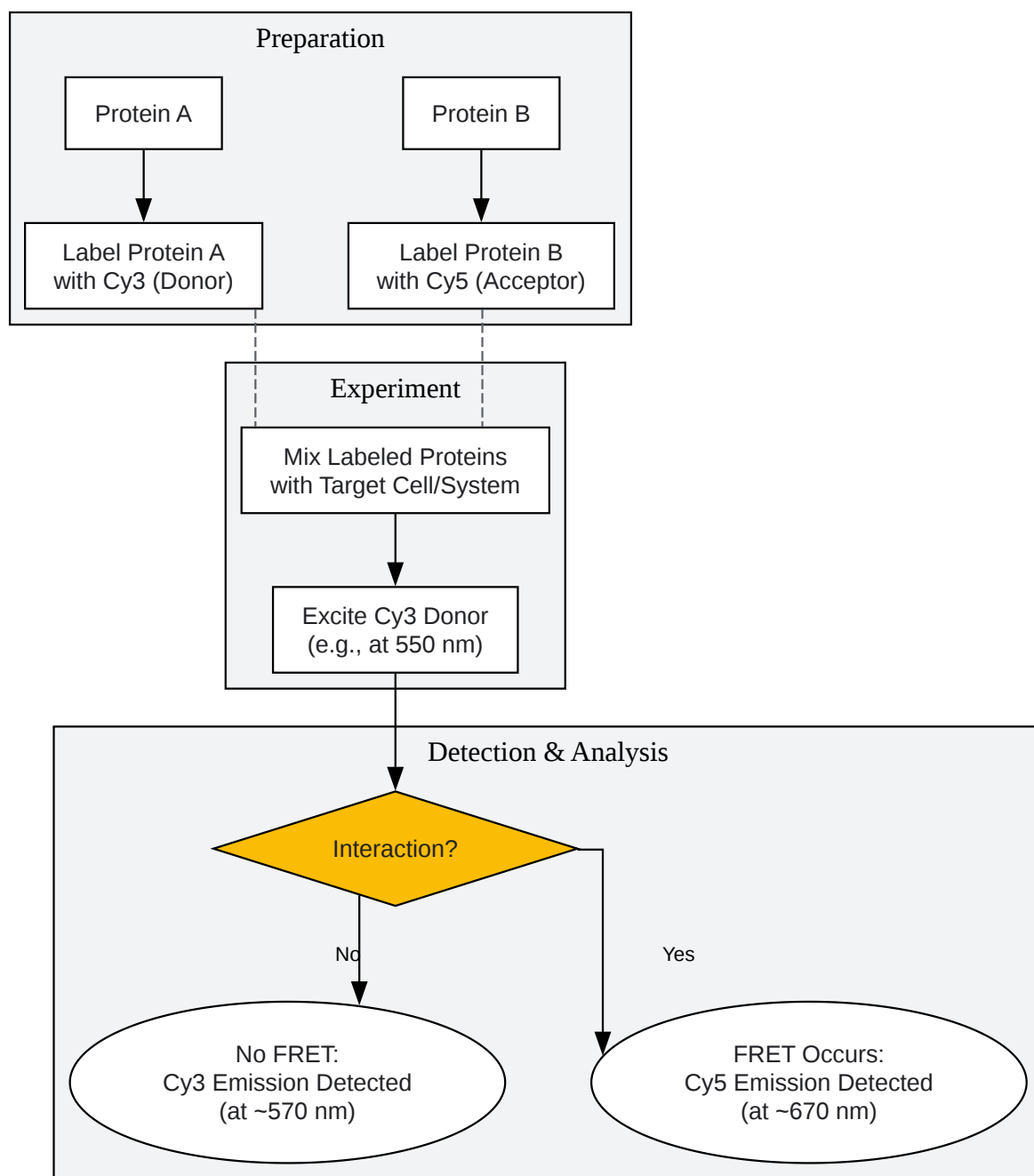
Procedure:

- Protein Preparation:
 - Ensure the protein solution is at a concentration of 1-10 mg/mL.
 - The buffer must be free of primary amines (e.g., Tris) or ammonium salts, as these will compete with the labeling reaction. Dialyze the protein against a suitable buffer like PBS if necessary.
- Dye Preparation:
 - Immediately before use, dissolve the Sulfo-Cy5 NHS ester in a small volume of high-quality, anhydrous DMF or DMSO to create a 10 mg/mL stock solution.[\[4\]](#)
- Reaction Setup:
 - Adjust the pH of the protein solution to 8.3-8.5 by adding a small volume (e.g., 1/10th of the protein solution volume) of 1 M sodium bicarbonate buffer. This alkaline pH is optimal for the reaction between the NHS ester and primary amines.[\[5\]](#)[\[6\]](#)
 - Calculate the required volume of the dye solution. A molar excess of the dye is needed, typically ranging from a 5:1 to 20:1 ratio of dye to protein.[\[4\]](#) For monolabeling of an antibody, an 8-10 fold molar excess is a good starting point.[\[4\]](#)[\[5\]](#)
- Labeling Reaction:
 - Add the calculated amount of the dissolved dye to the protein solution while gently vortexing.
 - Incubate the reaction for at least 1 hour at room temperature, or overnight at 4°C, with continuous gentle mixing and protected from light.[\[6\]](#)
- Purification:

- Separate the labeled protein from the unreacted free dye using a gel filtration or desalting column (e.g., Sephadex G-25).^{[5][6]} The larger protein conjugate will elute first.
- Characterization (Optional but Recommended):
 - Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).

Visualization of Experimental Workflow

Cy5 is frequently used as an acceptor fluorophore in Förster Resonance Energy Transfer (FRET) experiments to study molecular interactions.^[7] A common FRET pair is Cy3 (donor) and Cy5 (acceptor). The following diagram illustrates the workflow for a typical FRET experiment to detect protein-protein interaction.



[Click to download full resolution via product page](#)

Caption: Workflow for a FRET experiment using a Cy3-Cy5 pair to detect protein-protein interaction.

FRET Workflow Explained

- **Preparation:** Two proteins of interest, Protein A and Protein B, are independently labeled with a donor fluorophore (Cy3) and an acceptor fluorophore (Cy5), respectively.
- **Experiment:** The labeled proteins are introduced into the experimental system (e.g., a cell lysate or live cells). The sample is then illuminated with light at a wavelength that specifically excites the donor (Cy3).
- **Detection and Analysis:** If the two proteins do not interact, they will be too far apart for energy transfer. Upon excitation, the Cy3 donor will emit fluorescence at its characteristic wavelength (~570 nm). If the proteins interact, bringing Cy3 and Cy5 into close proximity (typically <10 nm), the excited-state energy from Cy3 is non-radiatively transferred to Cy5.^[8]^[9] This energy transfer quenches the donor's fluorescence and causes the acceptor (Cy5) to fluoresce, emitting light at its characteristic longer wavelength (~670 nm). The detection of Cy5 emission upon Cy3 excitation is the signature of FRET, indicating a molecular interaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Basics of FRET Microscopy | Nikon's MicroscopyU [microscopyu.com]
2. Fluorescent Properties of CY5 and Sulfonated CY5 and Fluorescence Instruments for - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
3. [scribd.com](https://www.scribd.com) [[scribd.com](https://www.scribd.com)]
4. docs.aatbio.com [docs.aatbio.com]
5. lumiprobe.com [lumiprobe.com]
6. interchim.fr [interchim.fr]

- 7. researchgate.net [researchgate.net]
- 8. A Practical Guide to Single Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence Resonance Energy Transfer (FRET) Microscopy [evidentscientific.com]
- To cite this document: BenchChem. [In-Depth Technical Guide to Cy5 Acid (mono SO₃)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3276664#chemical-structure-of-cy5-acid-mono-so3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com